4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

iron chelation lipophilicity ADME

Deploy this 4-pyridyl aroylhydrazone (CAS 13025-99-5) in your research with confidence—its linear 4-pyridyl geometry (LogP 1.63) is structurally non-substitutable, ensuring exact replication of Roztocki et al.'s Cd-isophthalate MOF pillars or comparative iron-chelation studies. Unlike 2-pyridyl isomers (PCIH), this compound's unique spatial arrangement delivers distinct cellular permeability and metal-binding profiles documented in the literature. Standard B2B shipping available.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
CAS No. 13025-99-5
Cat. No. B1599418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinecarboxaldehyde isonicotinoyl hydrazone
CAS13025-99-5
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9+
InChIKeyRVAFAIOWXGOYMP-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (CAS 13025-99-5): Chemical Class and Core Identity for Procurement Evaluation


4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (CAS 13025-99-5), a heterocyclic aroylhydrazone formed by condensing 4-pyridinecarboxaldehyde with isonicotinic acid hydrazide (isoniazid), belongs to the broader pyridoxal isonicotinoyl hydrazone (PIH) class of ligands [1]. Characterized by a tridentate metal-binding motif via its carbonyl oxygen, azomethine nitrogen, and pyridyl nitrogen, this compound is a lipophilic iron chelator with a calculated LogP of 1.63 [2]. Its structural features underpin its utility in coordination chemistry for metal-organic framework (MOF) synthesis and as a scaffold for biological activity investigations, particularly in antimycobacterial and iron chelation contexts [1][3].

Why 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (13025-99-5) Cannot Be Interchanged with Generic Aroylhydrazones


While numerous aroylhydrazones share a common tridentate metal-binding motif, their physicochemical and biological profiles are exquisitely sensitive to subtle structural variations, rendering generic substitution scientifically unsound. The class's prototype, pyridoxal isonicotinoyl hydrazone (PIH), and the well-studied 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) series demonstrate that shifts in aldehyde substitution (e.g., 4-pyridyl vs. 2-pyridyl) or the presence of a pyridoxal moiety dramatically alter lipophilicity, cellular uptake kinetics, and target engagement [1][2]. As a consequence, performance metrics such as logP, metal complex stability, and antimicrobial efficacy are not class properties but compound-specific attributes, making a direct procurement of 13025-99-5 necessary for replicating specific published findings or for applications where its unique structural geometry is required, as in MOF construction [3].

Quantitative Differentiation Evidence for 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (13025-99-5)


Lipophilicity Comparison: logP of 4-Pyridyl Isomer vs. Class Prototype PIH

The lipophilicity of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone, a key determinant of its cellular permeability and in vivo distribution profile, is defined by a calculated LogP of 1.63 [1]. This value contrasts sharply with the well-known class prototype, pyridoxal isonicotinoyl hydrazone (PIH), which, due to its additional polar hydroxyl and hydroxymethyl groups on the pyridoxal moiety, exhibits significantly lower lipophilicity. While a direct experimental logP for PIH is not provided in the source, studies on the 2-pyridyl isomer (PCIH) class demonstrate that structural modifications (e.g., 2-pyridyl vs. 4-pyridyl) critically influence lipophilicity and cellular uptake rates, with more lipophilic analogs showing superior membrane penetration [2].

iron chelation lipophilicity ADME pharmacokinetics

Functional Application in MOFs: 4-Pyridyl Isomer as a Pillaring Ligand vs. 2-Pyridyl Analogs

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone has been successfully employed as a rigid bridging pillar (designated as pcih) to construct a series of three cadmium-based two-dimensional (2D) metal-organic frameworks (MOFs) [1]. The specific geometry of the 4-pyridyl substitution on the aldehyde moiety, as opposed to a 2-pyridyl group, is critical for this application. The linear, divergent coordination vector provided by the para-substituted 4-pyridyl nitrogen and the isonicotinoyl group allows for the formation of extended, well-defined 2D layered structures. In contrast, a 2-pyridylcarboxaldehyde derivative (PCIH) would present a convergent, chelating coordination geometry, precluding its use as a linear bridging ligand for pillaring in these specific frameworks.

coordination chemistry metal-organic frameworks materials science crystal engineering

Antimycobacterial Activity Spectrum: Class Potential and Structural Determinants

While direct MIC data for 4-pyridinecarboxaldehyde isonicotinoyl hydrazone is limited in primary sources, its close structural analog, 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), demonstrates potent antimycobacterial activity with a nanomolar MIC against M. tuberculosis and M. bovis BCG [1]. The activity of PCIH is attributed, in part, to its ability to act as a lipophilic carrier for the isonicotinoyl hydrazide (isoniazid) moiety, facilitating its delivery across the mycobacterial cell wall [1]. Studies on related hydrazones confirm the essential role of the pyridine nitrogen for antibacterial activity [2]. While both 4-PCAIH and PCIH share this core pharmacophore, differences in their lipophilicity and steric profiles, as established in Evidence Item 1, suggest potential differences in their membrane penetration kinetics and thus their overall efficacy.

antimycobacterial tuberculosis antibacterial isoniazid derivatives

Key Application Scenarios for Procuring 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (13025-99-5)


Synthesis of 2D Layered Metal-Organic Frameworks (MOFs)

This compound is essential for materials scientists and coordination chemists aiming to replicate or expand upon the work of Roztocki et al., where 4-pyridinecarboxaldehyde isonicotinoyl hydrazone was specifically used as a rigid, linear bridging pillar (pcih) to construct 2D cadmium-isophthalate frameworks [1]. Its unique 4-pyridyl geometry is non-substitutable for other aroylhydrazones like the 2-pyridyl isomer (PCIH) for this application. The resultant MOFs have potential applications in gas adsorption and separation.

Structure-Activity Relationship (SAR) Studies of Lipophilic Iron Chelators

For medicinal chemists investigating iron chelation therapy, 4-pyridinecarboxaldehyde isonicotinoyl hydrazone represents a specific structural node in the aroylhydrazone family. Its calculated LogP of 1.63 predicts a distinct cellular permeability profile compared to the more polar PIH or the 2-pyridyl analogs [2]. Procuring this compound allows for direct comparative studies to map how the 4-pyridyl substitution influences cellular iron mobilization, oxidative stress protection, and overall pharmacokinetic behavior relative to other PIH-class chelators [3].

Antimycobacterial Drug Discovery and Isoniazid Derivative Research

As a direct conjugate of 4-pyridinecarboxaldehyde and the first-line antitubercular drug isoniazid, this hydrazone is a crucial tool for research focused on developing novel antimycobacterial agents [4]. It serves as a comparator or starting point for exploring the antimycobacterial potential of the 4-pyridyl isomer class. Investigators can use this specific compound to study how the isonicotinoyl hydrazide pharmacophore's delivery and efficacy are modulated by the 4-pyridyl carrier, contributing to the development of next-generation therapies for drug-resistant tuberculosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.